2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid involves multiple steps. One common method includes the reaction of 7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-ylamine with bromoacetic acid under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
- 1,3-di(4-tolyl)-2,4-dioxo-1,3-diazete
Uniqueness
2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid is unique due to its spirocyclic structure, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2)4-3-5-12(7-11)9(17)14(6-8(15)16)10(18)13-12/h3-7H2,1-2H3,(H,13,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNCQSUDJFYQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1)C(=O)N(C(=O)N2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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